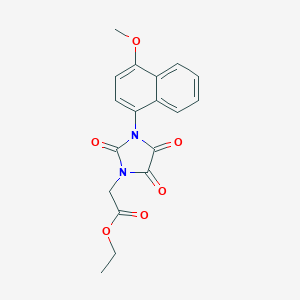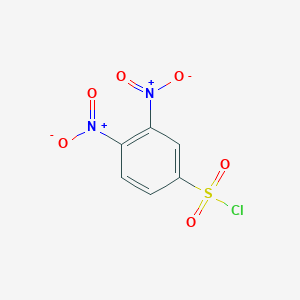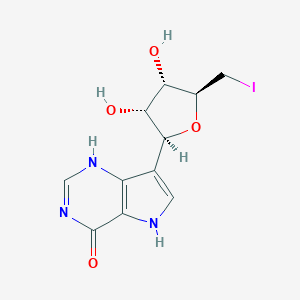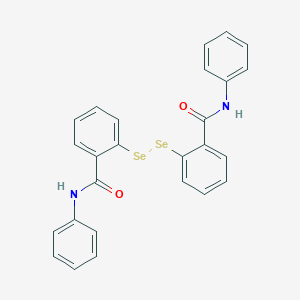
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester, also known as MT-3995, is a chemical compound that belongs to the class of imidazolidine-2,4,5-triones. It has been the focus of scientific research due to its potential application in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester exerts its effects through various mechanisms of action. In the brain, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to various diseases, including cancer and cardiovascular disease.
Effets Biochimiques Et Physiologiques
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have a positive effect on plant growth and yield. It has been shown to increase the activity of various enzymes involved in plant growth and development, including peroxidase, catalase, and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation.
However, there are also limitations to using 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester in lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester. In medicine, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential side effects. In agriculture, further studies are needed to determine its optimal dosage and application methods for various crops. In industry, further studies are needed to determine its potential use as a catalyst in various chemical reactions and to optimize its catalytic activity.
Conclusion
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester is a chemical compound that has been the focus of scientific research due to its potential application in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicine, agriculture, and industry. It exerts its effects through various mechanisms of action, including inhibition of acetylcholinesterase and antioxidant properties. It has several advantages for lab experiments, but also has limitations. Further research is needed to determine its potential use and optimize its properties in various fields.
Méthodes De Synthèse
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with ethyl acetoacetate to form 4-methoxy-1-(ethoxycarbonyl)-2-naphthalenol. The resulting compound is then reacted with hydrazine hydrate to form 2-(4-methoxy-1-naphthyl) hydrazinecarboxylic acid, which is further reacted with triphosgene to form 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester.
Applications De Recherche Scientifique
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been the focus of scientific research due to its potential application in various fields. In medicine, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
In agriculture, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and maize.
In industry, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and imidazoles.
Propriétés
Numéro CAS |
101564-81-2 |
|---|---|
Nom du produit |
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester |
Formule moléculaire |
C18H16N2O6 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-methoxynaphthalen-1-yl)-2,4,5-trioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3 |
Clé InChI |
QLYJIGRAKDGNNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canonique |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Autres numéros CAS |
101564-81-2 |
Synonymes |
1-(Carboethoxymethyl)-3-(4-methoxy-1-naphthyl)-parabanic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)








![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
